Hexanoic acid
Description
Definition and Significance of Hexanoic Acid (Caproic Acid) within Chemical Biology
This compound is a linear, saturated fatty acid with the chemical formula C₆H₁₂O₂. It is classified as a medium-chain fatty acid (MCFA) and is derived from hexane, featuring a carboxyl group at one end of its six-carbon chain. ontosight.aibyjus.comnih.govwikipedia.orgextramarks.commarkwideresearch.comtaylorandfrancis.com Naturally occurring in various animal fats and oils, as well as in certain plant sources, this compound contributes to the characteristic aromas and flavors of many foods, including dairy products, cheese, and vanilla. ontosight.aiwikipedia.orgatamankimya.comatamanchemicals.comwisdomlib.orgcreative-proteomics.comfoodb.ca
Within chemical biology, this compound plays multifaceted roles. It functions as both a human and plant metabolite, participating in essential biochemical pathways. byjus.comextramarks.com Its significance extends to its involvement in lipid metabolism and its potential as a building block for more complex biological molecules. ontosight.aiontosight.aiontosight.ai Furthermore, this compound exhibits notable biological activities, including antimicrobial properties, which have attracted research interest for potential applications in various fields. ontosight.aiontosight.ai Its ability to induce plant defense responses, acting as a priming agent against pathogens, is another area of active investigation in plant science. atamanchemicals.commdpi.comfrontiersin.orgnih.govresearchgate.net
Overview of Research Trajectories and Academic Focus Areas for this compound
Academic research on this compound spans several key areas, reflecting its diverse applications and biological relevance:
Metabolism and Biochemistry: A significant focus is placed on understanding this compound's role in metabolic processes, particularly in lipid and glucose regulation. Studies explore its metabolism through pathways like beta-oxidation and its influence on cellular energy balance. nih.govbiorxiv.orgnih.gov Its function as a metabolite in both humans and plants is a continuous area of study. byjus.comextramarks.com
Organic Chemistry and Synthesis: Research in organic chemistry centers on the synthesis of this compound and its derivatives, as well as its use as a precursor in the creation of other valuable compounds, such as amino acids like L-norleucine. atamankimya.comatamanchemicals.comatamanchemicals.com
Plant Science and Agriculture: this compound is investigated for its capacity to induce plant resistance against various bacterial and fungal pathogens. Studies examine its mechanisms of action in plant defense signaling pathways, such as the jasmonic acid and salicylic (B10762653) acid pathways, and its potential as an alternative to traditional agrochemicals. atamanchemicals.commdpi.comfrontiersin.orgnih.govresearchgate.net
Food Science and Industry: Its contribution to flavor profiles and its use as a food additive are well-documented, driving research into its presence in natural food products and its application in the food and beverage industry. ontosight.aiwikipedia.orgmarkwideresearch.comatamanchemicals.comwisdomlib.orgcreative-proteomics.comfoodb.caontosight.aiimarcgroup.com
Pharmaceutical and Biotechnological Applications: The antimicrobial and potential therapeutic properties of this compound and its derivatives are explored for applications in drug development, including as intermediates or prodrugs. ontosight.aiontosight.aiontosight.aiimarcgroup.com
Sustainable Production and Environmental Science: Emerging research focuses on developing sustainable and cost-effective methods for this compound production, such as microbial chain elongation processes utilizing organic waste. researchgate.net
Animal Nutrition: Studies investigate the role of this compound in animal feed, examining its impact on growth performance, digestibility, and immune function in livestock. consensus.app
Toxicology and Genomics: Research also extends to understanding insect resistance mechanisms to this compound, particularly in species that specialize on plants containing this compound. nih.gov
Historical Context of this compound Research and Key Discoveries
The scientific journey of this compound began with its isolation from butter by the renowned French chemist Michel Eugène Chevreul in 1816. atamankimya.comatamanchemicals.com Early investigations primarily focused on identifying its presence in natural fats and oils and characterizing its basic chemical and physical properties. The establishment of its chemical formula (C₆H₁₂O₂) and its classification as a fatty acid with a six-carbon chain laid the groundwork for subsequent research. byjus.comnih.govwikipedia.orgextramarks.com Over time, as analytical techniques advanced and biological understanding deepened, research expanded to uncover its metabolic functions, its role in food chemistry, and its potential applications in medicine and agriculture. The discovery of its antimicrobial and plant-defense-inducing properties in more recent decades has opened new avenues for scientific exploration.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZZWVXGSFPDMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2, Array | |
| Record name | CAPROIC ACID | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | HEXANOIC ACID | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10051-44-2 (sodium salt), 13476-79-4 (copper(2+) salt), 16571-42-9 (manganese(2+) salt), 19455-00-6 (potassium salt), 38708-95-1 (calcium salt) | |
| Record name | Caproic acid | |
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DSSTOX Substance ID |
DTXSID7021607 | |
| Record name | Hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021607 | |
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Molecular Weight |
116.16 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Caproic acid appears as a white crystalline solid or colorless to light yellow solution with an unpleasant odor. Insoluble to slightly soluble in water and less dense than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make perfumes., Liquid; Liquid, Other Solid, Colorless or slightly yellow oily liquid with an odor of Limburger cheese; [Hawley] White solid or colorless to light yellow solution with an unpleasant odor; [CAMEO] Clear colorless liquid with a stench; [MSDSonline], Solid, OILY COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to very pale yellow, oily liquid/cheesy, sweat-like odour | |
| Record name | CAPROIC ACID | |
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| Record name | Hexanoic acid | |
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| Record name | Caproic acid | |
| Source | Human Metabolome Database (HMDB) | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | Hexanoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/265/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
396 to 397 °F at 760 mmHg (NTP, 1992), 205.8 °C, 202.00 to 203.00 °C. @ 760.00 mm Hg, 205 °C | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6813 | |
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| Record name | Caproic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000535 | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Flash Point |
220 °F (NTP, 1992), 215 °F (102 °C) (Open cup), 102 °C o.c. | |
| Record name | CAPROIC ACID | |
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| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6813 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Solubility |
5 to 10 mg/mL at 72 °F (NTP, 1992), In water, 1.03X10+4 mg/L at 25 °C, Readily sol in ethanol, ether., 10.3 mg/mL, Solubility in water, g/100ml at 20 °C: 1.1, miscible with alcohol, most fixed oils, ether, 1 ml in 250 ml water | |
| Record name | CAPROIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/859 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6813 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Caproic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000535 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | Hexanoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/265/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.927 (USCG, 1999) - Less dense than water; will float, 0.929 at 20 °C/4 °C, Relative density (water = 1): 0.93, 0.923-0.928 | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | Hexanoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/265/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
4.01 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.01 (Air = 1), Relative vapor density (air = 1): 4.0 | |
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| URL | https://cameochemicals.noaa.gov/chemical/859 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6813 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Pressure |
0.2 mmHg at 68 °F ; 1 mmHg at 158 °F; 20 mmHg at 233.2 °F (NTP, 1992), 0.04 [mmHg], Vapor pressure, Pa at 20 °C: 27 | |
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| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/859 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Color/Form |
Oily liquid | |
CAS No. |
142-62-1, 67762-36-1, 68603-84-9, 70248-25-8 | |
| Record name | CAPROIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/859 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Hexanoic acid | |
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| Record name | Caproic acid | |
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| Record name | Fatty acids, C6-12 | |
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| Record name | Hexanoic acid | |
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| Record name | CAPROIC ACID | |
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| Record name | Caproic acid | |
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Melting Point |
27 °F (NTP, 1992), -3.4 °C, -4.00 to -3.00 °C. @ 760.00 mm Hg, -3 °C | |
| Record name | CAPROIC ACID | |
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| Record name | Caproic acid | |
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Key Properties and Occurrence of Hexanoic Acid
Hexanoic acid is characterized by a range of physical and chemical properties that dictate its behavior and utility. It typically appears as a colorless oily liquid with an unpleasant, pungent odor often described as fatty, cheesy, or goat-like. byjus.comwikipedia.orgextramarks.commarkwideresearch.comatamankimya.comatamanchemicals.comcreative-proteomics.com While it can exist as a white crystalline solid, it is more commonly encountered as a liquid. byjus.comnih.gov It is sparingly soluble in water but readily dissolves in organic solvents like ethanol (B145695) and ether. byjus.comnih.govextramarks.com
Table 1: Key Physical and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₆H₁₂O₂ | ontosight.aibyjus.comnih.govwikipedia.orgextramarks.commarkwideresearch.comatamanchemicals.comcreative-proteomics.com |
| Molar Mass | 116.160 g/mol | byjus.comnih.govwikipedia.orgextramarks.comatamanchemicals.com |
| Appearance | Colorless oily liquid; white crystalline solid | byjus.comnih.govextramarks.com |
| Odor | Unpleasant, fatty, cheesy, waxy, goat-like | byjus.comwikipedia.orgextramarks.commarkwideresearch.comatamankimya.comatamanchemicals.comcreative-proteomics.com |
| Density | 0.929 g/cm³ | wikipedia.orgextramarks.com |
| Melting Point | −3.4 °C | wikipedia.orgextramarks.com |
| Boiling Point | 205.8 °C | wikipedia.orgextramarks.com |
| Solubility in Water | Insoluble to slightly soluble | byjus.comnih.govextramarks.com |
| Acidity (pKa) | 4.88 | wikipedia.org |
This compound naturally occurs in a variety of sources, including:
Animal Fats and Oils: Found in significant amounts in goat milk fat, butter, and other dairy products. ontosight.aiwikipedia.orgmarkwideresearch.comatamanchemicals.com
Plant Sources: Present in coconut oil, palm oil, and certain fruits like strawberries and the noni fruit. ontosight.aitaylorandfrancis.comcreative-proteomics.comfoodb.canih.gov
Microbial Production: Synthesized by certain bacteria, such as Clostridium kluyveri, and can be a byproduct of fermentation and protein oxidation. creative-proteomics.comfrontiersin.org
Hexanoic Acid Derivatives: Synthesis and Biological Activity
Synthetic Methodologies for Hexanoic Acid Derivatives
This compound and its derivatives are synthesized through various chemical and biological methods. These methodologies are pivotal for producing compounds used in flavors, pharmaceuticals, and as precursors for more complex molecules.
Enzymatic Synthesis of this compound Esters
Enzymatic synthesis is considered a green alternative to traditional chemical methods for producing esters. Lipases are commonly employed enzymes for this purpose due to their stability in non-aqueous media and high specificity.
One approach involves the lipase-catalyzed synthesis of aromatic hexanoates. In a study using immobilized lipase (B570770) B from Candida antarctica (CALB), esters such as 4-hydroxybenzyl hexanoate (B1226103), 2-hydroxybenzyl hexanoate, 4-methoxybenzyl hexanoate, and vanillyl hexanoate were synthesized. The reactions were conducted by reacting aromatic alcohols with this compound in a 1:2 molar ratio in tert-butyl methyl ether at 37°C. This process achieved high conversion yields of over 50% within the first two hours, reaching up to 80% after 48 hours. ijpbs.com
Another significant derivative, ethyl hexanoate, is synthesized via an acyl transfer reaction (acidolysis) using immobilized Rhizomucor miehei lipase (RML) in n-hexane. mdpi.comrsc.org This transesterification reaction involves ethyl caprate and this compound. Optimal conditions for this synthesis were found to be a 0.5 M substrate concentration in an equimolar ratio, an enzyme concentration of 10 g/L, and a temperature of 50°C, leading to a 96% yield of ethyl hexanoate after 96 hours of incubation. mdpi.comrsc.org The enzyme's activity was observed to be inhibited by higher concentrations of this compound. mdpi.comnih.gov
The synthesis of carbohydrate esters, such as glucose hexanoate, has also been explored enzymatically. Using lipase B from Candida antarctica, this compound was shown to have a high conversion rate when reacted with glucose, which is attributed to its higher polarity and shorter carbon chain, reducing steric hindrance compared to longer-chain fatty acids. researchgate.net
Table 1: Enzymatic Synthesis of Various this compound Esters
| Derivative | Enzyme | Substrates | Reaction Conditions | Max. Yield/Conversion | Reference |
|---|---|---|---|---|---|
| Aromatic Hexanoates | Immobilized Candida antarctica lipase B (CALB) | This compound, Aromatic alcohols | tert-butyl methyl ether, 37°C, 48h | >50-80% | ijpbs.com |
| Ethyl Hexanoate | Immobilized Rhizomucor miehei lipase (RML) | This compound, Ethyl caprate | n-hexane, 50°C, 96h | 96% | mdpi.comrsc.org |
| Glucose Hexanoate | Candida antarctica lipase B (CALB) | This compound, Glucose | DMSO/2-methyl-2-butanol, 55°C, 24h | High Conversion | researchgate.net |
Chemical Synthesis of this compound and its Derivatives
Chemical synthesis provides robust and high-yield pathways to this compound and its derivatives. A common industrial method for producing this compound involves the oxidation of 1-hexanol. Another laboratory-scale method is the Grignard reaction, where 1-bromopentane (B41390) is reacted with magnesium in diethyl ether to form a Grignard reagent, which is then treated with carbon dioxide to produce this compound. maastrichtuniversity.nl
A green chemistry approach for synthesizing carboxylic acids, including this compound, involves the oxidation of corresponding aldehydes. For instance, hexanal (B45976) can be oxidized using 30% hydrogen peroxide in water with diphenyl diselenide as a catalyst at room temperature, achieving a 99% yield of this compound in just 3 hours. nih.gov
The synthesis of 2-ethylthis compound, an important derivative, typically starts from butanal. nih.gov In one industrial pathway, butanal undergoes aldol (B89426) condensation and dehydration to form 2-ethylhex-2-enal. This intermediate is then selectively hydrogenated to 2-ethylhexanal, which is subsequently oxidized to 2-ethylthis compound. nih.gov An efficient method for this final oxidation step uses oxygen or air in the presence of an N-hydroxyphthalimide catalyst in isobutanol, achieving a selectivity of over 99% under mild conditions. nih.gov Other catalytic systems for this oxidation include Mn(II) 2-ethylhexanoate (B8288628) with sodium 2-ethylhexanoate, which can yield 97–98% of 2-ethylthis compound. nih.gov
Use of this compound as a Precursor in Complex Molecule Synthesis
This compound serves as a fundamental building block for a variety of more complex molecules with applications in different industries. nih.gov Its primary use is in the manufacture of its esters, which are widely used as artificial flavors in the food and beverage industry. nih.govmdpi.comnih.gov For example, reacting this compound with an alcohol like propanol (B110389) yields propyl hexanoate, which has a fruity aroma. maastrichtuniversity.nl
Beyond flavors, this compound is a key precursor in the chemical industry for producing hexyl derivatives, such as hexylphenols. nih.govmdpi.com In the pharmaceutical sector, it is used to create caproate esters of certain progestin medications, including hydroxyprogesterone (B1663944) caproate and gestonorone (B1671453) caproate. nih.gov
In the field of biotechnology and natural product synthesis, this compound is a crucial starting material for the biosynthesis of cannabinoids in plants like Cannabis sativa. frontiersin.org Specifically, the fatty acid is the initial precursor in the polyketide pathway that leads to the synthesis of olivetolic acid, a core component required for the production of cannabigerolic acid (CBGA), the parent cannabinoid from which others like THCA and CBDA are derived. frontiersin.orgnih.gov
Biological Activity and Therapeutic Potential of this compound Derivatives
Derivatives of this compound have demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and antifungal properties.
Anti-inflammatory Properties
The anti-inflammatory effects of short-chain fatty acids (SCFAs) have been a subject of investigation. A study on the effects of various SCFAs in HepG2 cells under inflammatory conditions found that propionate, butyrate (B1204436), and valerate (B167501) could elicit anti-inflammatory effects by inhibiting NF-κB transactivation. maastrichtuniversity.nlnih.gov However, in the same study, this compound (C6) did not demonstrate this anti-inflammatory rescue of ApoA-I transcription. maastrichtuniversity.nlnih.gov While some fatty acids, such as n-hexadecanoic acid, have been shown to inhibit the pro-inflammatory enzyme phospholipase A(2), this highlights that anti-inflammatory activity is specific to the fatty acid's structure. researchgate.netnih.gov Derivatives of other complex molecules, such as oleanolic acid, are also known to have anti-inflammatory effects mediated by the suppression of pro-inflammatory cytokines. mdpi.com
Antimicrobial and Antifungal Effects
This compound and its derivatives exhibit significant antimicrobial and antifungal properties against a broad spectrum of microorganisms.
This compound itself has been identified as a potent antifungal agent against plant fungal pathogens. It is effective in controlling Botrytis cinerea and shows significant mycelium growth inhibition against Fusarium oxysporum f. sp. lycopersici, the causal agent of vascular wilt in tomatoes. ijpbs.com Studies have also reported its contribution to the antifungal effect of Lactobacillus sanfrancisco strains against molds that spoil bread. nih.gov Furthermore, this compound demonstrates bactericidal effects against plant pathogenic bacteria like Xanthomonas perforans, which causes bacterial spot on tomatoes. mdpi.com
In the context of human pathogens, this compound is effective against various oral microorganisms. nih.gov It shows significant anti-Candida activity against Candida albicans and is inhibitory for several oral bacteria. nih.gov
Derivatives of this compound, particularly esters, are also biologically active. Carbohydrate fatty acid esters, a class of non-ionic surfactants, have documented antimicrobial activity. rsc.org The efficacy often depends on the fatty acid chain length, with lauric acid (C12) and capric acid (C10) derivatives frequently showing high potency. rsc.org For example, sucrose (B13894) monolaurate is effective against Staphylococcus aureus and Escherichia coli. rsc.org Fructose esters also exhibit antimicrobial properties. rsc.org Monoglyceride derivatives of fatty acids are also known to be inhibitory, with monolaurin (B1671894) (a derivative of lauric acid) showing strong effects against Gram-positive bacteria. proquest.com
Table 2: Documented Antimicrobial and Antifungal Activity of this compound
| Target Organism | Type | Finding | Reference |
|---|---|---|---|
| Fusarium oxysporum f. sp. lycopersici | Fungus | Maximum mycelium growth inhibition of 67.8% at 0.2% concentration. | ijpbs.com |
| Botrytis cinerea | Fungus | Identified as a potential antifungal agent. | ijpbs.com |
| Xanthomonas perforans | Bacterium | Exhibited bactericidal effects in vitro and reduced disease severity in planta. | mdpi.com |
| Candida albicans | Fungus (Yeast) | Demonstrated significant anti-Candida activity. | nih.gov |
| Oral Bacteria | Bacteria | Showed inhibitory patterns against various oral bacterial species. | nih.gov |
Anticancer Potential
This compound, a medium-chain fatty acid, and its derivatives have emerged as subjects of interest in oncology research for their potential anticarcinogenic properties. Studies have shown that this compound, along with other medium-chain fatty acids like capric and caprylic acids, can significantly reduce the viability of various human cancer cell lines. Research on colorectal, skin, and breast cancer cells revealed that these fatty acids could decrease cancer cell viability by 70% to 90%. nih.gov The mechanism behind this effect involves the modulation of key cellular pathways; these compounds have been observed to down-regulate genes that control the cell cycle and up-regulate genes involved in apoptosis, or programmed cell death. nih.gov
The exploration of related structures has provided further insights. For instance, derivatives of pentanoic acid, a structurally similar carboxylic acid, have been synthesized and shown to exhibit effective cytotoxic properties. researchgate.net Some phenyl/naphthylacetyl pentanoic acid derivatives have demonstrated the ability to inhibit both MMP-2 and HDAC8, two enzymes implicated in tumor progression. researchgate.netresearchgate.net This dual-inhibitory action highlights a potential strategy for developing more effective anticancer agents. researchgate.net
Furthermore, the versatility of this compound derivatives is demonstrated in their application as linkers in targeted drug delivery systems. A derivative of this compound, 6-aminothis compound (Ahx), has been used as a linker to attach imaging agents to peptides that target specific receptors on cancer cells. nih.gov In one study, a technetium-99m labeled peptide using an Ahx linker showed selective uptake in melanoma cells, underscoring the potential of these derivatives in the development of diagnostic and therapeutic agents for cancer. nih.gov
Interactive Data Table: In Vitro Anticancer Activity of Medium-Chain Fatty Acids
| Fatty Acid | Cancer Cell Line | Effect | Reference |
| This compound (Caproic Acid) | Colorectal, Skin, Breast | Reduced cell viability by 70-90% | nih.gov |
| Caprylic Acid | Colorectal, Skin, Breast | Reduced cell viability by 70-90% | nih.gov |
| Capric Acid | Colorectal, Skin, Breast | Reduced cell viability by 70-90% | nih.gov |
| Pentanoic Acid Derivatives | Leukemia (Jurkat E6.1) | Good cytotoxicity | researchgate.netresearchgate.net |
Cardiovascular and Neurological Applications
The applications of this compound and its derivatives extend to the cardiovascular and nervous systems, although much of the research is in preclinical stages or involves structurally related compounds.
In the cardiovascular realm, research has explored the effects of medium-chain fatty acids on heart metabolism during stress. A study on a pig model of myocardial ischemia-reperfusion found that while the anaplerotic fatty acid heptanoate (B1214049) increased certain citric acid cycle intermediates, hexanoate, used as a negative control, did not improve the mechanical function of the heart in this specific model. nih.govnih.gov This suggests that the cardiovascular effects of medium-chain fatty acids can be highly specific to their chemical structure. Other research on related phenolic acid derivatives, such as caffeic acid, has shown more direct cardiovascular benefits. Caffeic acid and its derivatives can induce vasorelaxation, which helps to lower blood pressure, by acting on both the endothelium and vascular smooth muscle cells. nih.gov
In the context of neurological applications, while direct studies on this compound derivatives are limited, research on related molecules provides a strong rationale for their potential. For instance, γ-Hydroxybutyric acid (GHB), a naturally occurring neurotransmitter, acts on specific receptors in the brain and is used medically to treat narcolepsy and other neurological conditions. wikipedia.org Derivatives of other organic acids, such as ferulic acid and fumaric acid esters, have demonstrated significant neuroprotective effects. nih.govnih.gov Ferulic acid has been shown to protect against brain injury from ischemia/reperfusion, while fumaric acid esters show neuroprotective effects in neuroinflammation by activating antioxidant pathways. nih.govnih.gov Furthermore, 6-aminothis compound is utilized as a flexible linker in the synthesis of molecules with biological activity, including those designed to interact with DNA. mdpi.com This structural role could be harnessed to develop novel neurological drugs. The copper peptide GHK-Cu, which contains a lysine (B10760008) moiety structurally related to amino-hexanoic acid, has been shown to have antioxidant and anti-inflammatory effects that are relevant to neuroprotection. wikipedia.org
Roles in Lipid Metabolism and Cell Signaling Pathways
This compound and its derivatives play significant roles in modulating lipid metabolism and key cell signaling pathways, particularly those related to energy homeostasis.
In human liver cancer (HepG2) cells, this compound, along with other medium-chain fatty acids (MCFAs), has been shown to promote a balanced metabolic profile without causing the harmful lipid accumulation typically induced by long-chain fatty acids like palmitate. mdpi.comnih.govresearchgate.net MCFAs appear to favor lipid catabolism over storage. mdpi.comresearchgate.net This is partly achieved through their influence on critical signaling pathways. One such pathway is the Akt-mTOR axis, which is central to cell growth and metabolism. Studies have shown that MCFAs, including this compound, can foster both basal and insulin-dependent phosphorylation within this pathway, which is crucial for maintaining insulin (B600854) sensitivity. mdpi.comresearchgate.net
Another key set of signaling molecules influenced by fatty acids are the Peroxisome Proliferator-Activated Receptors (PPARs). mdpi.comnih.gov These nuclear receptors are master regulators of lipid and glucose metabolism. mdpi.com Fatty acids and their derivatives can act as natural ligands for PPARs, binding to them and regulating the transcription of genes involved in fatty acid oxidation. mdpi.commdpi.com While some studies suggest that this compound's effects on certain genes like CPT1A may be independent of PPARα, the broader PPAR family remains a critical target for fatty acid-mediated metabolic regulation. mdpi.com
The AMP-activated protein kinase (AMPK) signaling pathway is another central regulator of cellular energy. nih.govnih.gov AMPK is activated during times of energy depletion, switching on catabolic processes like fatty acid oxidation and turning off anabolic processes. nih.govmdpi.com The interplay between fatty acid availability and AMPK activation is crucial for maintaining metabolic balance. For example, some short-chain fatty acids have been shown to rescue inflammation-induced metabolic changes through mechanisms likely involving PPARα transactivation. nih.gov While this compound's effects can sometimes differ from shorter-chain fatty acids, its role as an energy substrate and signaling molecule places it firmly within the network of pathways governed by AMPK and PPARs. mdpi.comnih.gov
Interactive Data Table: this compound's Effect on Cellular Pathways
| Cell Line | Pathway/Target | Observed Effect | Reference |
| HepG2 | Akt-mTOR | Fostered basal and insulin-dependent phosphorylation | mdpi.comresearchgate.net |
| HepG2 | Lipid Metabolism | Promoted balanced metabolic profile, favored catabolism | mdpi.comnih.govresearchgate.net |
| HepG2 | CPT1A Gene Expression | Induced expression, possibly independent of PPARα | mdpi.com |
| HepG2 | Apolipoprotein A-I Transcription | Did not significantly change ApoA-I mRNA expression | nih.gov |
Impact on Plant Resistance to Pathogens
This compound has been identified as a potent natural compound for enhancing plant immunity. It functions as a "priming" agent, which means it prepares the plant's defense systems to respond more quickly and strongly to subsequent pathogen attacks. mdpi.comnih.gov This this compound-induced resistance (Hx-IR) has proven effective in a variety of plants, including tomato and Arabidopsis, against a broad spectrum of pathogens. mdpi.comnih.gov
The mechanism of Hx-IR involves the activation of multiple defense signaling pathways. One of the primary responses is the induction of callose deposition at the site of potential infection, which acts as a physical barrier to prevent pathogen entry. nih.gov Furthermore, this compound treatment primes two major hormonal defense pathways: the salicylic (B10762653) acid (SA) pathway and the jasmonic acid (JA) pathway. nih.govresearchgate.net The SA pathway is generally associated with resistance to biotrophic pathogens, while the JA pathway is crucial for defense against necrotrophic pathogens and insects. nih.gov
Research has shown that in tomato plants, this compound treatment can counteract the virulence strategies of pathogens like Pseudomonas syringae. mdpi.comnih.gov For instance, it helps to overcome the pathogen's suppression of the SA pathway. mdpi.comnih.gov In Arabidopsis plants infected with Botrytis cinerea, this compound primes JA-regulated defense genes, leading to enhanced resistance. nih.gov this compound also leads to the accumulation of JA precursors like 12-oxo-phytodienoic acid (OPDA), which has its own signaling functions in plant defense. researchgate.netnih.gov This ability to modulate multiple defense layers makes this compound a valuable tool for both studying plant immunity and developing novel, environmentally friendly strategies for crop protection. mdpi.com
Modulation of Lipid and Glucose Metabolism
This compound, as a medium-chain fatty acid (MCFA), has demonstrated significant potential in modulating both lipid and glucose metabolism, positioning it as a compound of interest for managing metabolic health. MCFAs are metabolized differently than long-chain fatty acids (LCFAs); they are more rapidly absorbed and oxidized for energy in the liver, which may prevent fat accumulation. mdpi.com
In animal studies, the benefits of this compound have been clearly demonstrated. In mice fed a high-fat diet (HFD), oral administration of this compound prevented significant body weight gain and the accumulation of fat in white adipose tissues. mdpi.comnih.gov Crucially, it also improved glucose metabolism. While a HFD typically leads to hyperglycemia and hyperinsulinemia (a precursor to insulin resistance), this compound treatment was found to significantly reduce blood glucose levels and improve the hyperinsulinemia. mdpi.com
Studies using the human hepatoma HepG2 cell line provide further mechanistic insight. This compound, along with octanoic and decanoic acids, did not cause the significant intracellular lipid accumulation that is typically seen with the LCFAs. nih.govnih.govnih.gov Instead, it promoted a more balanced metabolic state that favors the breakdown of lipids (β-oxidation). nih.govnih.gov This is supported by findings that this compound can inhibit the expression and activity of fatty acid synthase (Fasn), a key enzyme in the synthesis of new fats (de novo lipogenesis). mdpi.com By maintaining optimal insulin sensitivity and promoting phosphorylation in the Akt-mTOR pathway, this compound helps preserve proper cellular responses to insulin, which is essential for healthy glucose metabolism. nih.govnih.gov
Applications of Hexanoic Acid in Biotechnology and Agriculture
Biotechnological Production of Hexanoic Acid for Industrial Applications
The industrial demand for this compound in the manufacturing of flavors, fragrances, pharmaceuticals, and biofuels has spurred research into sustainable and economically viable production methods. nih.gov Biotechnological routes, leveraging microbial metabolism, present a promising alternative to chemical synthesis. A novel biorefinery process known as chain elongation, which converts mixed organic waste and ethanol (B145695) into this compound, is under development and shows potential for commercialization. nih.gov
Microbial Cell Factories for Sustainable Organic Acid Production
Microbial cell factories are engineered microorganisms designed to efficiently produce specific chemicals from renewable feedstocks. fu-berlin.deresearchgate.net The development of these cellular factories is a cornerstone of the shift towards a sustainable bioeconomy, aiming to reduce dependence on fossil resources and mitigate environmental pollution. fu-berlin.deresearchgate.net Both bacteria and yeast have been successfully engineered or utilized for the production of this compound.
Prominent microbial chassis organisms, such as Escherichia coli and the yeast Saccharomyces cerevisiae, are frequently chosen for metabolic engineering due to their well-understood genetics and metabolism. fu-berlin.de Researchers have successfully engineered S. cerevisiae to produce this compound by introducing and optimizing biosynthetic pathways. nih.gov Similarly, recombinant E. coli strains have been constructed to produce this medium-chain fatty acid. nih.gov
Beyond engineered organisms, several naturally occurring anaerobic bacteria are efficient producers of this compound through the reverse β-oxidation pathway. Species such as Clostridium kluyveri and Megasphaera elsdenii are notable examples that have been exploited in biotechnological processes. frontiersin.org Additionally, newly isolated strains like Clostridium sp. BS-1 have demonstrated the ability to produce this compound from various carbon sources, including galactitol. scilit.com Synthetic co-cultures, for instance combining Acetobacterium woodii (genetically modified to produce lactic acid from CO2 and H2) and Clostridium drakei (which converts lactic acid to this compound), are being explored to produce this compound from waste gases like CO2. koreascience.kr
Table 1: Examples of Microbial Systems for this compound Production
| Microorganism | Type | Key Production Pathway/Strategy | Reference |
|---|---|---|---|
| Escherichia coli | Engineered Bacterium | Rebalancing metabolic fluxes at the acetyl-CoA node. | nih.gov |
| Saccharomyces cerevisiae | Engineered Yeast | Combination of fatty acid biosynthesis (FAB) and reverse β-oxidation (rBOX) pathways. | nih.gov |
| Kluyveromyces marxianus | Engineered Yeast | Integration of genes from bacteria and yeast to construct chain elongation pathways. | frontiersin.org |
| Megasphaera elsdenii | Natural Bacterium | Reverse β-oxidation (rBOX) pathway from sucrose (B13894). | nih.gov |
| Clostridium sp. BS-1 | Natural Bacterium | Anaerobic fermentation of galactitol. | scilit.com |
| A. woodii & C. drakei | Synthetic Co-culture | Conversion of CO2 and H2 to lactic acid, followed by chain elongation to this compound. | koreascience.kr |
Optimization of Bioproduction Processes
Maximizing the titer, yield, and productivity of this compound in microbial systems requires meticulous optimization of the bioprocess. This involves genetic manipulation of the microbial host and fine-tuning of fermentation conditions.
A key strategy is the precise rebalancing of metabolic fluxes. For instance, in recombinant E. coli, fine-tuning the expression level of the gene for acetyl-CoA acetyltransferase (AtoB) has been shown to be critical for improving this compound production. nih.gov This optimization at a key metabolic branch point, the acetyl-CoA node, can substantially enhance both the final concentration and the production rate. nih.gov In one study, this approach led to a productivity of 14.7 mg/L/h, which was among the highest reported for recombinant E. coli at the time. nih.gov
Medium composition also plays a crucial role. For Clostridium sp. BS-1, the addition of sodium acetate (B1210297) and the use of a buffering agent significantly increased this compound production from galactitol. scilit.com Similarly, supplementing the medium with sodium butyrate (B1204436) enhanced production in Megasphaera elsdenii. nih.gov Optimization of medium components like yeast extract and tryptone has also been shown to improve yields.
Furthermore, constructing novel biosynthetic pathways can overcome limitations of native metabolism. In the yeast Kluyveromyces marxianus, a stable production pathway for this compound was achieved by replacing a key enzyme, AtoB, which exhibited undesirable reverse activity, with a malonyl CoA-acyl carrier protein transacylase (MCT1) from Saccharomyces cerevisiae. frontiersin.org This highlights the power of metabolic engineering to create more robust and efficient production strains.
In Situ Extractive Fermentation for Enhanced Yields
A significant challenge in the bioproduction of organic acids like this compound is product inhibition, where high concentrations of the acid become toxic to the microbial cells, halting production. In situ extractive fermentation is an effective strategy to overcome this limitation by continuously removing the product from the fermentation broth as it is being produced.
This technique typically involves a biphasic system, where an organic solvent that is immiscible with the aqueous fermentation medium is used to extract the this compound. This keeps the concentration of the acid in the medium low, alleviating toxicity and allowing for prolonged and more efficient production.
For example, a system using 10% (v/v) alamine 336 in oleyl alcohol as the extractive solvent has been successfully applied to the fermentation of this compound by Megasphaera elsdenii. nih.gov In this system, the total this compound produced reached 28.42 g/L over 144 hours, with the vast majority (26.52 g/L) accumulating in the solvent phase, while the concentration in the aqueous broth remained low (1.90 g/L). nih.gov This resulted in a productivity of 0.20 g/L/h. nih.gov Similarly, with Clostridium sp. BS-1, in situ extractive fermentation increased the this compound concentration in the solvent to 32 g/L over 16 days, achieving a maximum production rate of 0.34 g/L/h, a significant improvement over conventional batch fermentation.
Life Cycle Assessment of this compound Bioproduction
As biotechnological processes move towards industrial scale, it is crucial to evaluate their environmental sustainability. Life Cycle Assessment (LCA) is a methodology used to quantify the environmental impacts associated with all stages of a product's life, from raw material extraction to final disposal.
Several LCA studies have been conducted on the bioproduction of this compound. A cradle-to-gate assessment of this compound produced via microbial electrosynthesis (MES) from CO2 and renewable electricity showed a carbon footprint of 5.5 tonnes of CO2 equivalent per tonne of this compound. This was found to be comparable to the carbon footprint of this compound produced through fermentation or derived from plants.
This compound in Agricultural and Plant Science Research
In addition to its industrial applications, this compound has been identified as a potent natural signaling molecule in plants. It functions as a resistance inducer, or "plant vaccine," capable of priming the plant's innate immune system to respond more quickly and strongly to subsequent pathogen attacks. nih.gov This priming effect offers a promising, environmentally friendly strategy for crop protection.
Plant Disease Resistance Induction and Priming Mechanisms
This compound has demonstrated broad-spectrum efficacy, protecting a variety of plants, including tomato, Arabidopsis, and citrus, against a range of bacterial and fungal pathogens such as Pseudomonas syringae, Botrytis cinerea, and Alternaria alternata. nih.gov It achieves this by priming the plant's defense mechanisms rather than acting as a direct antimicrobial agent. The application of this compound, for example through soil drench, can induce resistance in distal parts of the plant, indicating a systemic effect.
The priming mechanism of this compound is multifaceted and involves the modulation of key plant defense hormone signaling pathways, primarily those regulated by salicylic (B10762653) acid (SA) and jasmonic acid (JA). frontiersin.org Generally, the SA pathway is associated with defense against biotrophic pathogens, while the JA pathway is crucial for defense against necrotrophic pathogens and insects. nih.gov this compound can activate both pathways, and the specific response can be tailored to the lifestyle of the attacking pathogen. frontiersin.org
Key Priming Mechanisms of this compound:
Hormonal Pathway Modulation:
Against Necrotrophs (e.g., Botrytis cinerea): In tomato and Arabidopsis, this compound-induced resistance (Hx-IR) against B. cinerea is associated with the priming of the JA signaling pathway. Upon infection, Hx-treated plants show a significant induction of the bioactive molecule jasmonyl-isoleucine (JA-Ile) and its precursor, 12-oxo-phytodienoic acid (OPDA). nih.gov
Against Hemibiotrophs (e.g., Pseudomonas syringae): When defending against P. syringae, Hx-IR in tomato involves counteracting the pathogen's manipulation of the host hormone system. The pathogen produces a toxin, coronatine (B1215496), which mimics JA-Ile to suppress the SA pathway. nih.gov this compound treatment boosts the SA pathway, indicated by increased expression of SA marker genes like PR1 and PR5, while decreasing the accumulation of JA-Ile. nih.gov This suggests a positive interplay between the SA and JA pathways in primed plants. nih.gov
Physical Barrier Reinforcement: A key component of Hx-IR is the fortification of the plant cell wall through the deposition of callose, a β-1,3-glucan polymer. This enhanced callose deposition acts as a physical barrier to impede pathogen penetration. Abscisic acid (ABA) has been identified as a positive regulator of this this compound-induced callose accumulation. nih.gov
Gene Expression Priming: this compound treatment primes the expression of a wide array of defense-related genes. Microarray analysis of Hx-treated and Botrytis-infected tomato plants revealed the priming of genes related to the oxylipin pathway (e.g., LoxD), proteinase inhibitors, and transcriptional factors. It also primes redox-related genes, which may provide an antioxidant protective effect, particularly important for limiting the damage caused by necrotrophic pathogens.
Metabolic Pathway Activation: Recent metabolomic studies in citrus have shown that this compound application alters molecules associated with the mevalonic and linolenic acid pathways. These pathways are precursors to various defense compounds, including terpenes and oxylipins. The treatment also enhances the emission of volatile organic compounds, which can play a role in plant-to-plant signaling and indirect defense.
Table 2: Summary of this compound's Priming Effects in Plants
| Mechanism | Specific Effect | Pathogen Context | Plant Species | Reference |
|---|---|---|---|---|
| Hormone Signaling | Primes JA pathway (increased JA-Ile & OPDA) | Botrytis cinerea (Necrotroph) | Tomato, Arabidopsis | nih.gov |
| Primes SA pathway (increased PR1, PR5 expression), reduces JA-Ile | Pseudomonas syringae (Hemibiotroph) | Tomato | nih.gov | |
| Physical Barriers | Primes callose deposition | Botrytis cinerea, Alternaria alternata | Tomato, Arabidopsis | |
| Gene Expression | Primes defense genes (LoxD, proteinase inhibitors), redox-related genes | Botrytis cinerea | Tomato | |
| Metabolic Pathways | Activates mevalonic and linolenic pathways, enhances volatile emissions | Alternaria alternata | Citrus |
Antifungal Agents in Crop Protection
This compound has demonstrated significant potential as an antifungal agent for crop protection, offering an alternative to conventional chemical fungicides. mdpi.com Research has shown its efficacy against a range of economically important plant pathogens. mdpi.comijpbs.com Studies indicate that this compound can directly inhibit the growth of pathogenic fungi and reduce disease severity in various crops. mdpi.comijpbs.com
The compound has been tested against several fungal pathogens, including Botrytis cinerea, the causal agent of gray mold, and Alternaria alternata. mdpi.com In-depth studies have focused on its activity against Fusarium oxysporum f. sp. lycopersici (FOL), a fungus responsible for vascular wilt disease in tomatoes. ijpbs.com Laboratory experiments revealed that this compound's inhibitory effect is concentration-dependent. mdpi.comijpbs.com For instance, at a concentration of 0.2%, this compound achieved a 65.7% inhibition of mycelial growth of FOL. ijpbs.com The mechanism of action is suggested to involve the alteration of the fungal cell membrane, leading to rapid cell death. ijpbs.com
Beyond fungal pathogens, this compound has also shown antibacterial activity against plant diseases like citrus canker, caused by Xanthomonas citri, and bacterial spot of tomato, caused by Xanthomonas perforans. mdpi.comnih.gov In-vitro tests determined the minimal growth inhibitory concentration (MIC) against X. citri to be 2.15 mmol l−1. nih.gov For copper-resistant strains of X. perforans, this compound had a lower minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) than copper sulfate, with values of 512 mg/L and 1024 mg/L, respectively. mdpi.com
**Table 1: In Vitro Antifungal Activity of this compound against Fusarium oxysporum f. sp. *lycopersici***
| Concentration of this compound (% w/v) | Mycelial Growth Inhibition (%) |
|---|---|
| 0.01 | 58.5 |
| 0.05 | 45.0 |
| 0.10 | 62.8 |
| 0.15 | 61.4 |
| 0.20 | 65.7 |
Data sourced from Arundathi & Ramesh, 2021. ijpbs.com
Field and greenhouse trials have further supported these findings, where this compound application reduced disease severity on tomato plants and protected citrus leaves from infection. mdpi.comnih.gov This body of research highlights this compound's capability for broad-spectrum application against both bacterial and fungal plant pathogens. mdpi.com
Effects on Microbial Communities in Agricultural Systems
This compound can significantly influence the composition and dynamics of microbial communities in agricultural systems, such as in the fermentation of corn silage. nih.gov Its application as an additive can alter the balance of beneficial and detrimental microorganisms, which in turn affects the fermentation process and the hygienic quality of the final product. nih.gov
In the context of corn silage production, studies have investigated the effects of adding this compound to both fungal-infested and non-infested corn. nih.gov The addition of this compound was found to accelerate the decline in pH during the initial days of ensiling, a critical factor for successful fermentation. nih.gov This is achieved by selectively inhibiting certain microbial populations while allowing others to thrive. nih.gov
Research has shown that early in the ensiling process (e.g., day 5), this compound decreases the relative abundance of undesirable bacteria such as Klebsiella, Pantoea, and Enterobacter. nih.gov This inhibitory effect can persist for extended periods in non-infested silages. nih.gov Furthermore, this compound also impacts the fungal community. In non-fungal infested silages, it was observed to decrease the relative abundance of molds like Aspergillus and Penicillium, as well as the yeast Issatchenkia, early in the process. nih.gov However, in silages already infested with fungi, fungal infestation led to an accumulation of yeasts like Candida (34.05%) and Wickerhamomyces (19.46%), and the inhibitory effects of this compound on certain fungal groups were less pronounced. nih.gov
Table 3: Effect of this compound (Hex) on Relative Abundance of Key Microbes in Corn Silage (Day 5)
| Microbial Genus | Treatment (Control) | Treatment (this compound) | Effect of this compound |
|---|---|---|---|
| Klebsiella | Higher Abundance | Lower Abundance | Decreased |
| Pantoea | Higher Abundance | Lower Abundance | Decreased |
| Enterobacter | Higher Abundance | Lower Abundance | Decreased |
| Aspergillus (in NFI silage) | Higher Abundance | Lower Abundance | Decreased |
| Penicillium (in NFI silage) | Higher Abundance | Lower Abundance | Decreased |
NFI: Non-Fungal Infested. Data sourced from Wang et al., 2022. nih.gov
By modulating the microbial ecosystem, this compound helps prevent the accumulation of mycotoxins, such as aflatoxin B1, zearalenone, and deoxynivalenol, particularly in fungus-infested silages. nih.gov This demonstrates its role in improving not only the fermentation quality but also the safety and hygiene of agricultural feed products. nih.gov
Formulation in Pesticides and Herbicides
This compound and its derivatives are utilized in the formulation of agricultural chemicals, including pesticides and herbicides, where they primarily function as adjuvants or inert ingredients. google.comwisc.edu An adjuvant is a substance added to a spray mixture to enhance the performance or physical properties of the active chemical ingredient. wisc.edu These compounds are not typically the primary pesticidal agent but play a crucial role in improving the efficacy and application of the final product. wisc.edunih.gov
Derivatives such as 2-ethylthis compound are used in the preparation of surfactants and emulsifiers for pesticide and herbicide formulations. google.com These additions help to improve the dispersion and solubility of the active ingredients, ensuring a more uniform application and better coverage on plant surfaces. google.com
The function of these compounds in formulations is multifaceted. They can act as solvents, emulsifiers, or dispersing agents. google.comwisc.edu For example, certain adjuvants can reduce the surface tension of spray droplets, which allows for better spreading on leaf surfaces and can increase the rate of absorption of systemic pesticides. wisc.edu This is a critical factor for the effectiveness of many herbicides and fungicides. While this compound itself can be an active ingredient, its role in formulations often leverages its chemical properties to support the delivery of other active compounds. google.commdpi.com The inclusion of such adjuvants can be a key factor in mitigating application problems and maximizing the biological efficacy of the pesticide or herbicide. wisc.edunih.gov
Analytical Methodologies for Hexanoic Acid Quantification and Characterization
Chromatographic Techniques for Hexanoic Acid Analysis
Chromatography is a fundamental technique for separating this compound from complex mixtures, allowing for its precise quantification. The choice of method often depends on the sample matrix, the concentration of the analyte, and the required throughput.
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used method for the analysis of organic acids due to its robustness, cost-effectiveness, and ease of operation. The principle involves detecting the absorption of the carboxyl group in the UV range, typically between 200 and 210 nm.
A common approach for separating this compound and other short-chain fatty acids (SCFAs) is reversed-phase HPLC. In one validated method for analyzing eight organic acids in animal feed, this compound was successfully separated and quantified using a C18 column. The mobile phase consisted of a gradient of acetonitrile (B52724) and an acidic aqueous solution, such as 0.1% phosphoric acid (H₃PO₄), which helps to improve the resolution of the organic acids by lowering the pH.
Method validation studies have demonstrated the reliability of HPLC-UV for this compound quantification. Key performance parameters from a study on organic acids in animal feed are summarized below.
| Parameter | Value for this compound |
| Limit of Detection (LOD) | 11 µg/kg |
| Limit of Quantification (LOQ) | 40 µg/kg |
| Average Recovery | 76.3% - 99.2% (for all 8 acids) |
| Precision (Intra- & Interday) | <5.3% RSD |
| Linearity (R²) | >0.9999 |
This interactive table summarizes key validation parameters for an HPLC-UV method for this compound analysis.
This method proves to be specific and reliable for routine analysis.
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds like this compound. Its high sensitivity and the ability of MS to provide structural information make it a method of choice, particularly for identifying and quantifying SCFAs in complex biological matrices.
Given that SCFAs are highly volatile, GC-MS analysis can sometimes be performed without derivatization. In such methods, samples are often acidified to ensure the compounds are in their volatile acidic form. The separation is typically achieved on a specialized capillary column, such as a fused silica (B1680970) column, designed for fatty acid analysis.
In one study, the identity of this compound produced by fermentation in Escherichia coli was confirmed using GC-MS. The analysis yielded a distinct peak at an elution time of 12.6 minutes, and the corresponding mass spectrum provided a near-perfect match to the reference spectrum in the National Institute of Standards and Technology (NIST) library.
| Compound | Retention Time (min) |
| Butanoic Acid | 10.3 |
| This compound | 12.6 |
| Octanoic Acid | 15.0 |
This interactive table shows the GC retention times for several short-chain fatty acids, demonstrating the separation achieved.
While derivatization is common to improve peak shape and thermal stability, derivatization-free methods offer a simpler and faster sample preparation workflow.
Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) represents a highly sensitive and specific method for the quantification of SCFAs, including this compound. This technique combines the high-resolution separation of UPLC with the precise detection and quantification capabilities of tandem mass spectrometry. It is particularly advantageous over GC-MS as it requires less time for sample preparation and analysis, and the lower temperatures used limit the degradation of volatile analytes.
Due to the poor ionization efficiency of underivatized SCFAs in electrospray ionization (ESI), chemical derivatization is often necessary. Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) are used to convert the fatty acids into derivatives that are more easily ionized and detected, significantly enhancing sensitivity. This approach allows for the detection of this compound at very low concentrations in various biological samples like plasma, feces, and urine.
A UPLC-MS/MS method was developed for the simultaneous determination of a this compound ester, 2-(diethylamino)ethyl ester (DA-6), and mepiquat (B94548) chloride in soil and cotton samples. This rapid method achieved the determination of the target compounds in under 2.0 minutes, with a limit of detection (LOD) below 0.005 mg kg⁻¹ and a limit of quantification (LOQ) not exceeding 0.015 mg kg⁻¹. The high throughput and sensitivity of UPLC-MS/MS make it an invaluable tool for demanding analytical applications.
Spectroscopic Methods in this compound Research
Spectroscopic methods are indispensable for the structural elucidation of molecules. They provide detailed information about the molecular structure and the types of chemical bonds present, serving as a powerful tool for confirming the identity of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide unique fingerprints for this compound based on its carbon-hydrogen framework.
The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different proton environments in the molecule. The carboxylic acid proton (-COOH) typically appears as a broad singlet far downfield. The protons on the carbon adjacent to the carbonyl group (α-protons) are deshielded and appear as a triplet, while the other methylene (B1212753) (-CH₂) groups and the terminal methyl (-CH₃) group protons appear further upfield, often with complex splitting patterns.
The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atom of the carbonyl group is highly deshielded and appears at the low-field end of the spectrum (around 180 ppm). The other five carbon atoms of the alkyl chain give distinct signals in the upfield region.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -COOH | ~11-12 (broad singlet) | ~180.7 |
| α-CH₂ | ~2.3 (triplet) | ~34.2 |
| β-CH₂ | ~1.6 (multiplet) | ~24.5 |
| γ-CH₂ | ~1.3 (multiplet) | ~31.3 |
| δ-CH₂ | ~1.3 (multiplet) | ~22.3 |
| ε-CH₃ | ~0.9 (triplet) | ~13.9 |
This interactive table presents typical ¹H and ¹³C NMR chemical shifts for the different nuclei in this compound.
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound shows characteristic absorption bands that confirm its carboxylic acid structure.
The most prominent feature is a very broad absorption band in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. Superimposed on this broad band are the sharper C-H stretching bands. Another key absorption is the intense C=O (carbonyl) stretch, which appears around 1710 cm⁻¹. Other significant peaks include the C-O stretch and the O-H bend.
| Vibrational Mode | Wavenumber (cm⁻¹) | Description |
| O–H stretch | 3300–2500 | Very broad, strong |
| C–H stretch | 2960–2870 | Sharp, superimposed on O-H stretch |
| C=O stretch | ~1710 | Strong, sharp |
| O–H bend | ~1415 | Medium |
| C–O stretch | ~1290 | Medium |
| O–H bend | ~930 | Broad, out-of-plane |
This interactive table lists the principal FT-IR absorption bands for the functional groups in this compound.
Advanced Analytical Approaches for Complex Matrices
The accurate measurement of this compound in complex samples, such as biological fluids, requires sophisticated analytical techniques that can overcome the challenges posed by interfering substances. Advanced methods have been developed to not only quantify this compound but also to simultaneously measure other relevant compounds, providing a more comprehensive understanding of the sample's chemical profile. The reliability of these methods is ensured through rigorous validation processes.
Methods for Simultaneous Determination of this compound with Other Compounds
The concurrent analysis of this compound with other volatile organic compounds is crucial in various fields, from food science to environmental monitoring. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for this purpose. For instance, a headspace solid-phase microextraction (HS-SPME) GC-MS method has been successfully employed for the quantitative analysis of volatile compounds in wine. embrapa.br This method allows for the simultaneous determination of a range of compounds, including this compound and various esters, providing valuable information about the wine's aroma profile.
Another powerful technique is ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). This method has been utilized for the simultaneous determination of this compound 2-(diethylamino)ethyl ester (DA-6) and mepiquat chloride in soil and cotton samples. rsc.orgresearchgate.net The high sensitivity and selectivity of UPLC-MS/MS allow for the detection and quantification of these compounds at very low concentrations, with limits of detection (LOD) below 0.005 mg kg⁻¹ and limits of quantification (LOQ) not exceeding 0.015 mg kg⁻¹. rsc.orgresearchgate.net The method demonstrated good linearity with a correlation coefficient (r²) greater than 0.997. rsc.orgresearchgate.net
The following table provides an example of the performance of a GCxGC/TOFMS method for the analysis of volatile compounds in wine, including this compound. embrapa.br
| Analyte | Linearity (r²) | LOD (µg L⁻¹) | LOQ (µg L⁻¹) | Repeatability (RSD%) |
| Ethyl butanoate | >0.99 | 0.012 | 0.036 | 4.5 |
| Ethyl hexanoate (B1226103) | >0.99 | 0.002 | 0.006 | 3.8 |
| This compound | >0.99 | 0.001 | 0.003 | 13.4 |
| Ethyl octanoate | >0.99 | 0.002 | 0.006 | 2.9 |
| Beta-damascenone | >0.99 | 0.003 | 0.009 | 6.7 |
Application in Biological Samples (e.g., Cervicovaginal Fluid, Serum, Urine)
The quantification of this compound and other short-chain fatty acids (SCFAs) in biological samples is of significant interest for clinical diagnostics and metabolic research. scispace.com Various analytical methods have been developed for the analysis of carboxylic acids in biological fluids like serum and urine. nih.govnih.gov
Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of SCFAs in biological matrices. researchgate.net It is often used as a screening method for the diagnosis of metabolic disorders by analyzing patient urine. scispace.com Liquid chromatography (LC) methods are also widely used, particularly for fatty acids that may be unstable at the high temperatures used in GC. nih.gov For trace amounts of carboxylic acids in biological samples, the choice of a sensitive detection method is critical. nih.gov
Capillary electrophoresis (CE) has emerged as a powerful tool for the analysis of organic acids in biological fluids. scispace.comnih.gov It offers a quick and simple alternative or complement to HPLC and GC for screening and monitoring various diseases. scispace.com Urine is often the preferred biological fluid for organic acid analysis because these compounds are concentrated in urine, which also has a lower protein content, simplifying sample preparation. scispace.com
Validation of Analytical Methods (Linearity, Repeatability, LOD, LOQ)
The validation of an analytical method is essential to demonstrate its suitability for its intended purpose and to ensure the reliability and accuracy of the results. dastmardi.irwjarr.com Key validation parameters include linearity, repeatability, limit of detection (LOD), and limit of quantification (LOQ). who.int
Linearity refers to the ability of a method to produce results that are directly proportional to the concentration of the analyte within a given range. who.int This is typically demonstrated by a high correlation coefficient (r²) of the calibration curve, often greater than 0.999. researchgate.net
Repeatability measures the precision of the method under the same operating conditions over a short period. bund.de It is usually expressed as the relative standard deviation (RSD) of multiple measurements of the same sample.
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected, but not necessarily quantified as an exact value. wjarr.com The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wjarr.com These values are crucial for analyzing trace levels of compounds. For example, a validated GCxGC/TOFMS method for volatile compounds in wine reported an LOD of 0.001 μg L⁻¹ and an LOQ of 0.003 μg L⁻¹ for this compound. embrapa.br
The table below summarizes the validation parameters for a UPLC-MS/MS method for the simultaneous determination of two pesticides. rsc.orgresearchgate.net
| Parameter | Value |
| Linearity (r²) | >0.997 |
| Limit of Detection (LOD) | <0.005 mg kg⁻¹ |
| Limit of Quantification (LOQ) | <0.015 mg kg⁻¹ |
| Repeatability (RSD%) | 4.7–11.8% |
Toxicological and Environmental Considerations of Hexanoic Acid
Mechanisms of Toxicity in Biological Systems
The mechanisms by which hexanoic acid can exert toxic effects are multifaceted, involving cellular damage, developmental interference, and potential genetic alterations. Research has explored these impacts across different biological models and systems.
Studies investigating the direct impact of this compound on mammalian cells have provided insights into its cellular toxicity. In one study, human colon carcinoma (HCT116) cells were exposed to this compound for 72 hours. At a concentration of 40 µM, this compound showed minimal impact on cell viability, with viability ratios of controls remaining around 1.0, indicating low acute cellular toxicity at this level researchgate.net. While this compound itself may exhibit low cytotoxicity in certain cell lines, extracts containing this compound have demonstrated cytotoxic activity against specific cancer cell lines ksu.edu.tr. For instance, an extract containing this compound showed approximately 43% cytotoxic activity against Ishikawa endometrial cancer cells and 22% against ECV304 endothelial cells at a concentration of 500 μg mL⁻¹ ksu.edu.tr. Furthermore, deep eutectic solvents (DESs) incorporating this compound have been shown to inhibit the proliferation of cancer cell lines such as MDA-MB-231, suggesting potential anti-cancer effects mediated through cell growth inhibition sdstate.edu.
Table 1: Cell Viability of HCT116 Cells After 72-Hour Incubation with this compound
| Concentration (µM) | Cell Viability (% of Control) |
| 40 | ~1.0 |
Data derived from researchgate.net. Note: This table reflects specific experimental conditions and may not represent all possible cellular responses.
Research into the developmental and fetotoxic effects of this compound and its related compounds has primarily focused on animal models. Studies involving 2-ethylthis compound (2-EHA), a structural isomer, have provided significant data. In rats, 2-EHA exposure during organogenesis led to developmental toxicity, such as reduced skeletal ossification, at doses of 250 mg/kg/day. The no-observed-adverse-effect levels (NOAELs) for developmental toxicity in rats were reported as 100 mg/kg/day, while maternal NOAELs were 250 mg/kg/day nih.gov. In rabbits, maternal toxicity was observed at 25 mg/kg/day, with no adverse developmental effects noted at doses up to 250 mg/kg/day nih.gov. Other studies on 2-EHA indicated developmental toxicity in rats at a lowest-observed-adverse-effect level (LOAEL) of 100 mg/kg bw/day, characterized by skeletal variations and malformations, even in the absence of significant maternal toxicity tga.gov.aumst.dk. Studies on the related compound, octanoic acid, showed a NOAEL for developmental toxicity of 1,125 mg/kg/day, with fetotoxicity (reduced number of live pups) observed at 1,500 mg/kg regulations.govregulations.gov.
Table 2: Developmental Toxicity Data for 2-Ethylthis compound (2-EHA) in Rodents
| Species | Effect Type | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Citation(s) |
| Rat | Maternal Toxicity | 250 | - | nih.gov |
| Rat | Developmental Toxicity | 100 | 250 | nih.gov |
| Rat | Developmental Toxicity | - | 100 | tga.gov.aumst.dk |
| Rabbit | Maternal Toxicity | 25 | - | nih.gov |
| Rabbit | Developmental Toxicity | ≥ 250 | - | nih.gov |
Genotoxicity assessments evaluate a substance's potential to damage genetic material. This compound has undergone several such tests, with findings indicating a lack of genotoxic potential. It was found to be non-mutagenic in a mammalian cell gene mutation assay using mouse lymphoma L5178Y cells, both with and without metabolic activation europa.eu. Furthermore, regulatory bodies have concluded that this compound does not pose a concern for genotoxicity hpa.gov.tw. A bacterial mutagenicity study, commonly known as the Ames test, also yielded negative results for this compound nih.gov.
Table 3: Genotoxicity Test Results for this compound
| Test Type | Species/System | Result | Citation(s) |
| Mammalian Cell Gene Mutation Assay | Mouse Lymphoma L5178Y cells | Negative | europa.eu |
| Bacterial Mutagenicity (Ames Test) | Salmonella typhimurium / E. coli | Negative | nih.gov |
| Overall Genotoxicity Assessment | - | No concern | hpa.gov.tw |
Drosophila melanogaster (fruit fly) serves as a valuable model organism for studying the effects of various compounds, including fatty acids. Research indicates that this compound exhibits a biphasic effect on D. melanogaster. At low concentrations (e.g., 0.1%), it acts as an attractant, activating sweet-sensing gustatory receptor neurons (GRNs). However, at higher concentrations (e.g., 1%), this compound becomes aversive, activating bitter-sensing GRNs and inhibiting feeding behavior nih.govresearchgate.netelifesciences.org. This dose-dependent response suggests a complex interaction with the fly's sensory system, where it can be perceived as both a food cue and a repellent or toxin nih.govresearchgate.net. Comparative studies exposing generalist fly species like D. melanogaster to this compound revealed more significant transcriptional responses related to metabolism and detoxification compared to specialist species adapted to this compound-rich environments oup.com.
Table 4: Effects of this compound on Drosophila melanogaster
| Concentration Range | Perceived Effect | Mediating GRNs | Receptor Genes Involved | Notes | Citation(s) |
| Low (e.g., 0.1%) | Attraction | Sweet-sensing GRNs | IR56d, GR64d | Activates sweet-sensing pathways | nih.govresearchgate.net |
| High (e.g., 1%+) | Aversion | Bitter-sensing GRNs | GR32a, GR33a, GR66a | Inhibits feeding behavior, sugar response | nih.govresearchgate.netelifesciences.org |
| - | Toxicity | - | - | General toxic effects observed | nih.govresearchgate.netoup.com |
GRNs: Gustatory Receptor Neurons. Data summarizes findings from multiple studies.
Environmental Fate and Impact
The environmental fate of this compound is largely determined by its biodegradability and potential for persistence in various environmental compartments.
Potential for Bioaccumulation
This compound is generally considered to have a low potential for bioaccumulation canada.ca. While specific experimental bioconcentration factor (BCF) or bioaccumulation factor (BAF) data for this compound itself were not found in the provided search results, assessments of related compounds, such as 2-ethylthis compound, indicate a low bioaccumulation potential based on their physicochemical properties and predictive models canada.caoecd.org. For instance, the log Kow value for 2-ethylthis compound is reported as -0.85 oecd.org, and for methyl octanoate, it is 2.3, both suggesting low bioaccumulation potential according to regulatory criteria (log Kow ≤ 3) europa.eu.
Within a broader category of fatty acid methyl esters (SCAE Me), BCF values for C6 (this compound) are estimated at 10 L/kg, and BAF values are also estimated at 10 L/kg europa.eu. These values are significantly below the regulatory thresholds for bioaccumulation (BCF > 2000 L/kg) europa.eu. The substance is not expected to persist in the environment or bioaccumulate in the lipid tissues of organisms, thereby not causing food-chain effects through accumulation canada.ca.
Ecological Risk Assessment
This compound is generally not classified as hazardous to the aquatic environment chemos.decarlroth.com. It is readily biodegradable, indicating it is unlikely to persist in environmental compartments nih.govchemos.de.
Table 2: Predicted No-Effect Concentrations (PNECs) for this compound
| Environmental Compartment | PNEC Value (mg/L or mg/kg) | Exposure Time | Source |
| Aquatic organisms (freshwater) | 0.358 mg/L | Short-term | chemos.de |
| Aquatic organisms (marine water) | 0.036 mg/L | Short-term | chemos.de |
| Aquatic organisms (freshwater sediment) | 1.88 mg/kg | Short-term | chemos.de |
| Aquatic organisms (marine sediment) | 0.188 mg/kg | Short-term | chemos.de |
| Terrestrial organisms (soil) | 0.166 mg/kg | Short-term | chemos.de |
The acute toxicity of this compound to aquatic organisms has been assessed, with LC50 and EC50 values indicating low to moderate toxicity. For example, the LC50 for fish is 88 mg/l over 96 hours, the EC50 for aquatic invertebrates is 72 mg/l over 48 hours, and the ErC50 for algae is 56.4 mg/l over 72 hours carlroth.com. This compound is described as practically non-toxic to fish and aquatic invertebrates regulations.gov. Related compounds, such as 2-ethylthis compound, are considered moderately toxic to aquatic organisms, with acute LC50 or EC50 values greater than 1.0 mg/L and less than 100 mg/L canada.ca. Risk quotient analyses for 2-ethylthis compound in Canadian waters indicated predicted environmental concentrations were below the predicted no-effect concentration (PNEC), resulting in risk quotients below 1 canada.ca.
Based on its environmental fate and toxicity profile, this compound does not meet the criteria for persistence, bioaccumulation, or inherent toxicity to aquatic organisms canada.ca. It is not considered to be entering the environment in quantities or concentrations that pose a danger to human life, health, or the environment canada.ca.
Table 3: Acute Toxicity Data for this compound to Aquatic Organisms
| Organism Type | Endpoint | Value | Exposure Time | Source |
| Fish | LC50 | 88 mg/L | 96 h | carlroth.com |
| Aquatic invertebrates | EC50 | 72 mg/L | 48 h | carlroth.com |
| Algae | ErC50 | 56.4 mg/L | 72 h | carlroth.com |
Hexanoic Acid in Systems Biology and Omics Research
Metabolomics Profiling of Hexanoic Acid-Treated Systems
Metabolomic analyses of systems treated with this compound have been instrumental in identifying key molecular changes and signatory biomarkers. These studies reveal how organisms metabolically respond to this compound exposure.
In studies involving Nicotiana tabacum (tobacco) cells, metabolomic analysis has identified specific biomarkers that signify a pre-conditioned state following treatment with this compound. These biomarkers are primarily conjugates of hydroxycinnamic acids, indicating an activation of the phenylpropanoid pathway.
A study comparing the effects of this compound and azelaic acid on tobacco cells found that both inducers generated a common set of biomarkers. This suggests a similar mode of action in priming the plant's defense responses. The identified common signatory biomarkers are detailed in the table below.
Table 1: Common Signatory Biomarkers in Nicotiana tabacum Cells Treated with this compound
| Biomarker | Chemical Class |
|---|---|
| Caffeoylputrescine glycoside | Hydroxycinnamic acid amide |
| cis-5-Caffeoylquinic acid | Hydroxycinnamic acid ester |
| Feruloylglycoside | Hydroxycinnamic acid glycoside |
| Feruloyl-3-methoxytyramine glycoside | Hydroxycinnamic acid amide |
| Feruloyl-3-methoxytyramine conjugate | Hydroxycinnamic acid amide |
Data sourced from Djami-Tchatchou et al. (2017)
Transcriptomics Analysis in Response to this compound Exposure
Transcriptomic studies have provided significant insights into the genetic and molecular pathways modulated by this compound. These analyses have been particularly revealing in model organisms such as Drosophila species and in agricultural plants like Coffea arabica.
Exposure to this compound leads to significant changes in gene expression. In a study on two cultivars of Coffea arabica, 'Catuaí Vermelho' and 'Obatã', RNA sequencing of their roots revealed a substantial number of differentially expressed genes (DEGs) after this compound priming. The rust-resistant 'Obatã' cultivar showed a higher number of DEGs compared to the susceptible 'Catuaí' cultivar, suggesting a more robust transcriptomic response to the priming agent.
Table 2: Differentially Expressed Genes (DEGs) in Coffea arabica Roots after this compound Treatment
| Cultivar | Total DEGs | Cultivar-Specific DEGs | DEGs Common to Both Cultivars |
|---|---|---|---|
| Catuaí | 557 | 400 | 157 |
| Obatã | 988 | 831 | 157 |
Data sourced from Budzinski et al. (2022)
Similarly, transcriptomic analysis of Coffea arabica leaves also showed differential gene expression in response to this compound.
In the fruit fly Drosophila, transcriptomic responses to this compound vary between specialist and generalist species. Generalist species, such as Drosophila melanogaster and Drosophila simulans, which are susceptible to the toxic effects of this compound, exhibit transcriptional regulation of a large number of genes involved in metabolism and detoxification. This indicates an attempt to metabolize and eliminate the toxic compound.
In contrast to generalist Drosophila species, the specialist Drosophila sechellia, which has evolved resistance to this compound, shows a different transcriptomic response. Upon exposure to this compound, D. sechellia primarily downregulates genes associated with the innate immunity pathway. This suggests that the specialist species may have evolved mechanisms to tolerate this compound that involve the modulation of its immune response, potentially to conserve energy by avoiding a costly and unnecessary immune reaction to a familiar environmental toxin.
Integration of Multi-Omics Data for Comprehensive Understanding
A holistic understanding of the role of this compound in complex biological systems necessitates a systems biology approach, integrating data from various "omics" platforms. nih.govnih.gov The analysis of a single layer of biological information, such as the transcriptome or the proteome, provides only a partial snapshot. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a more comprehensive picture of the molecular mechanisms influenced by this compound, bridging the gap from genotype to phenotype. nih.govnih.gov This integrated approach is crucial for elucidating the intricate interplay of molecules and pathways, leading to more robust biomarker identification and a deeper understanding of cellular functions. bigomics.chelucidata.io
Multi-omics strategies allow for the mapping of how changes at the gene level (genomics and transcriptomics) translate into functional changes at the protein (proteomics) and metabolite (metabolomics) levels. mdpi.com For instance, an increase in the transcript of a specific enzyme involved in fatty acid metabolism, when correlated with a corresponding increase in the protein's abundance and a measurable change in this compound concentration, provides a powerful, multi-layered view of a biological event. nih.gov
Several computational and statistical tools have been developed to facilitate the integration of these diverse datasets. nih.gov These methods range from correlation-based strategies to more complex machine learning algorithms and network-based analyses that can identify key molecular drivers and construct interactive networks. nih.govmixomics.org Such integrative models are essential for deciphering the complex regulatory networks that this compound participates in or modulates.
Case Study 1: Proteomics and Metabolomics in Pituitary Adenomas
A notable example of multi-omics integration is the study of adrenocorticotropic hormone (ACTH)-secreting pituitary adenomas (ACTH-PAs). In this research, investigators combined proteomics and metabolomics to uncover the molecular networks at play in these tumors. nih.gov Gas chromatography-mass spectrometry (GC-MS) was used for metabolomic analysis, while nano liquid chromatography-tandem mass spectrometry (nanoLC-MS/MS) was employed for proteomics. nih.gov
The analysis revealed that several short-chain fatty acids, including this compound, were significantly increased in ACTH-PA tissues compared to normal pituitary glands. nih.gov The integration of the metabolomics data with proteomics data, which identified 417 differentially expressed proteins, allowed for the construction of protein-metabolite interaction networks. nih.gov These networks highlighted that the differentially expressed molecules were significantly enriched in key metabolic pathways, including glycolysis/gluconeogenesis and fatty acid metabolism. nih.gov This integrated approach provided a more comprehensive view than either omics dataset alone, linking the observed increase in this compound to broader changes in cellular metabolism and protein signaling pathways, such as the Myc signaling pathway, implicated in tumorigenesis. nih.gov
| Metabolite Name | P-value | Fold Change |
|---|---|---|
| This compound | 0.003 | 2.20 |
| Capric acid | 0.010 | 1.65 |
| Heptanoic acid | 0.007 | 2.20 |
| Nonanoic acid | 0.012 | 1.87 |
| Octanoic acid | 0.009 | 1.95 |
Case Study 2: Transcriptomics and Metabolomics in Plant Defense
In plant biology, the integration of metabolomics and transcriptomics has shed light on how this compound induces defense mechanisms. A study on tobacco cells treated with this compound as a priming agent for enhanced defense responses utilized both metabolomic and transcriptomic analyses to understand its mode of action. researchgate.net
Metabolomic analysis identified several signatory biomarkers that were generated in response to this compound treatment, indicating a pre-conditioned defensive state. researchgate.net These biomarkers included conjugates and glycosides of various phenolic compounds. researchgate.net Subsequently, quantitative real-time PCR (a transcriptomic technique) was used to measure the expression of key defense-related genes. The results showed that this compound treatment led to a significant upregulation of genes involved in the phenylpropanoid pathway and other signal transduction pathways associated with systemic acquired resistance. researchgate.net By integrating the findings, the research concluded that this compound primes the plant's defense system by activating specific gene expression pathways that lead to the synthesis of defense-related metabolites. researchgate.net
| Biomarker |
|---|
| Caffeoylputrescine glycoside |
| cis-5-Caffeoylquinic acid |
| Feruloylglycoside |
| Feruloyl-3-methoxytyramine glycoside |
| Feruloyl-3-methoxytyramine conjugate |
Case Study 3: Metagenomics, Metabolomics, and Transcriptomics in Diabetic Cardiomyopathy
The systemic effects of gut microbiota-derived metabolites, including carboxylic acids, on host health are a major area of multi-omics research. A study investigating diabetic cardiomyopathy integrated metagenomics, metabolomics, and transcriptomics to analyze the interplay between gut microbiota, serum metabolites, and cardiac gene expression. nih.govnih.gov The study found significant alterations in gut microbiota composition in diabetic mice, which correlated with changes in serum levels of various metabolites, including short-chain carboxylic acids. nih.gov
This metabolomic data was then integrated with transcriptomic data from cardiac tissue, which revealed significant changes in the expression of 1,029 cardiac genes. nih.gov The integrated analysis established a clear link between the reduction of protective gut bacteria, altered serum metabolite profiles, and changes in cardiac gene expression, particularly in pathways like the PPAR signaling pathway. nih.gov This multi-omics approach was crucial in elucidating the "gut-metabolite-heart axis," providing a comprehensive view of how gut-derived compounds, influenced by diet and microbial composition, can impact cardiac health at the gene expression level. nih.gov
These case studies underscore the power of integrating multi-omics data to provide a comprehensive and mechanistic understanding of the roles of this compound in diverse biological systems, from microbial metabolism and plant defense to human disease. nih.govresearchgate.netnih.gov
Hexanoic Acid As a Biomarker in Disease and Physiological States
Biomarker Potential in Human Health
Alterations in the metabolic pathways of the body can lead to changes in the levels of specific molecules like hexanoic acid. These changes can be indicative of a disease process, making them useful for diagnosis, prognosis, and monitoring treatment response.
Preterm birth (PTB), defined as delivery before 37 weeks of gestation, is a major cause of neonatal morbidity and mortality. The identification of reliable biomarkers for predicting PTB is a critical area of research. Studies have demonstrated a significant association between elevated levels of short-chain fatty acids (SCFAs), including this compound, in the cervicovaginal fluid (CVF) and an increased risk of PTB.
In one study, the concentration of this compound was found to be continuously higher in the PTB group compared to the term birth (TB) group. researchgate.netfrontiersin.org Specifically, in women who delivered within two days of sampling, the levels of this compound were significantly higher. researchgate.netfrontiersin.org Research has shown that the level of this compound is inversely associated with gestational age at birth and the time from sampling to birth. frontiersin.org The following table summarizes the predictive performance of this compound for preterm birth at less than 37 weeks of gestation. frontiersin.org
| Biomarker | Sensitivity | Area Under the Curve (AUC) |
| This compound | 79.2% | 0.87 |
This interactive data table is based on findings from a study on short-chain fatty acids as predictors of preterm birth. frontiersin.org
Early detection of digestive neoplasia, such as esophagogastric cancer, is crucial for improving patient outcomes. Volatile organic compounds (VOCs) present in exhaled breath have been investigated as potential non-invasive biomarkers for these cancers. A multi-center validation study reported a 5-VOC model with good diagnostic accuracy for esophagogastric cancer, which included this compound. shimadzu.comnih.gov This suggests that altered metabolic processes in cancer cells may lead to the production of specific VOCs, including this compound, that can be detected in the breath.
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by inflammation of the joints. The response to treatment, particularly with biologic agents like tumor necrosis factor (TNF) inhibitors, can vary among patients. Metabolomic studies have identified serum biomarkers that may predict a patient's response to therapy.
Using capillary electrophoresis–time-of-flight mass spectrometry (CE-TOFMS), researchers have identified a panel of serum biomarkers, including this compound, that can predict the response of RA patients to anti-TNF therapy. researchgate.netfrontiersin.orgmdpi.comnih.gov This finding suggests that the metabolic profile of a patient, including their baseline levels of this compound, could help clinicians tailor treatment strategies for better efficacy.
While research on this compound as a specific biomarker for lung cancer is not as established as for other conditions, the broader context of altered fatty acid metabolism in cancer is relevant. Cancer cells exhibit changes in their metabolic pathways to support rapid growth and proliferation, which can include alterations in fatty acid synthesis and degradation. nih.govmdpi.com Studies on volatile organic compounds in the breath of lung cancer patients have identified various compounds, and it is plausible that this compound, as a fatty acid, could be among the altered metabolites. However, more direct research is needed to confirm elevated levels of this compound specifically in lung cancer models and its potential as a reliable biomarker.
Biomarker Discovery Methodologies (e.g., GC-MS, CE-TOFMS)
The identification of this compound as a potential biomarker has been made possible through advanced analytical techniques that can detect and quantify small molecules in complex biological samples. Two such powerful methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis-Time-of-Flight Mass Spectrometry (CE-TOFMS).
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for separating and identifying volatile and semi-volatile organic compounds. In the context of this compound, GC-MS has been instrumental in analyzing its presence in cervicovaginal fluid to assess the risk of preterm birth. researchgate.netfrontiersin.org The process involves vaporizing the sample and passing it through a long, thin column (the gas chromatograph) that separates the components based on their chemical properties. The separated components then enter the mass spectrometer, which ionizes them and identifies them based on their mass-to-charge ratio, providing a "molecular fingerprint."
Capillary Electrophoresis-Time-of-Flight Mass Spectrometry (CE-TOFMS) is another highly sensitive technique used in metabolomics for the analysis of charged molecules. This method was crucial in identifying this compound as a predictive biomarker for treatment response in rheumatoid arthritis. mdpi.comnih.gov CE separates ions based on their electrophoretic mobility in a capillary filled with an electrolyte. The separated ions are then introduced into a time-of-flight mass spectrometer, which measures their mass-to-charge ratio with high accuracy by determining the time it takes for them to travel a known distance.
Validation of this compound as a Diagnostic or Prognostic Indicator
The discovery of a potential biomarker is the first step in a long process of validation to ensure its clinical utility. For this compound to be established as a reliable diagnostic or prognostic indicator, it must undergo rigorous testing for accuracy, reliability, and reproducibility.
The validation process typically involves several stages:
Analytical Validation: This stage ensures that the test used to measure this compound is accurate, precise, and reproducible. It involves optimizing the assay and defining its performance characteristics.
Clinical Validation: This involves evaluating the biomarker's ability to accurately and reliably identify the clinical condition of interest in a relevant patient population. For instance, the multi-center validation study of the 5-VOC model for esophagogastric cancer, which included this compound, is an example of clinical validation. shimadzu.com
Clinical Utility: This final stage assesses whether the use of the biomarker in clinical practice leads to improved patient outcomes. This could mean earlier diagnosis, better prediction of treatment response, or more accurate prognosis.
While research has shown the potential of this compound as a biomarker in several conditions, further large-scale, prospective studies are needed to fully validate its role as a diagnostic or prognostic tool in clinical practice.
Future Directions and Emerging Research Areas
Novel Biosynthetic Routes and Metabolic Engineering Strategies
The development of efficient and sustainable methods for producing hexanoic acid is a major focus of current research, with significant efforts dedicated to metabolic engineering of various microorganisms. iastate.edunih.gov
One promising approach involves the construction of novel biosynthetic pathways in yeast. For instance, researchers have successfully engineered Kluyveromyces marxianus to produce this compound by integrating a combination of genes from bacteria and other yeast species. nih.govewha.ac.kr In one study, a recombinant strain of K. marxianus was created by introducing genes such as AtoB, BktB, Crt, Hbd, and Ter, which resulted in the production of 154 mg/L of this compound from galactose. nih.govewha.ac.kr A key challenge identified was the re-assimilation of the produced this compound due to the reverse activity of the AtoB enzyme. nih.govewha.ac.kr To overcome this, the AtoB gene was replaced with a malonyl CoA-acyl carrier protein transacylase (MCT1) from Saccharomyces cerevisiae, which led to a more stable, albeit slower, production pathway. nih.govewha.ac.kr
Similar metabolic engineering strategies have been applied to Saccharomyces cerevisiae, optimizing it for this compound production via the fatty acid biosynthesis (FAB) and reverse β-oxidation (rBOX) pathways. researchgate.net By combining both pathways in a single strain, researchers achieved titers of up to 120 mg/L. researchgate.net
Bacteria are also being engineered for this compound production. Megasphaera elsdenii is a notable candidate due to its ability to utilize a variety of carbon sources. mdpi.com Genome-scale metabolic modeling of M. elsdenii has been used to understand and optimize its this compound synthesis pathways. mdpi.com These models have revealed two potential routes for the conversion of pyruvate (B1213749) to crotonyl-CoA, a key intermediate in this compound synthesis: one via acetyl-CoA and the other through oxaloacetate in a reductive tricarboxylic acid (TCA) cycle. mdpi.com
Table 1: Engineered Microorganisms for this compound Production
| Microorganism | Genetic Modification | Key Genes/Pathways | This compound Titer | Reference |
|---|---|---|---|---|
| Kluyveromyces marxianus | Integration of bacterial and yeast genes | AtoB, BktB, Crt, Hbd, Ter | 154 mg/L | nih.govewha.ac.kr |
| Saccharomyces cerevisiae | Combination of FAB and rBOX pathways | FAB and rBOX pathways | 120 mg/L | researchgate.net |
| Escherichia coli | Metabolic optimization | Not specified | 528 mg/L | researchgate.net |
Advanced Analytical Techniques for In Situ Monitoring and Real-time Analysis
The ability to monitor chemical processes in real-time is crucial for optimizing production and understanding dynamic systems. In the context of this compound, particularly in fermentation processes, advanced analytical techniques that allow for in situ and real-time analysis are highly desirable. While traditional methods like gas chromatography-mass spectrometry (GC-MS) are effective for quantifying this compound, they typically require sample preparation and are not suited for continuous monitoring within a bioreactor.
Emerging research in this area is focused on the development and application of sensors and spectroscopic methods that can provide continuous data streams. Potential technologies include:
Raman Spectroscopy: This technique can provide real-time information about the chemical composition of a sample by analyzing the inelastic scattering of monochromatic light. Its application in bioreactors could allow for non-invasive monitoring of this compound concentrations, as well as other key metabolites.
Near-Infrared (NIR) Spectroscopy: NIR spectroscopy is another non-invasive technique that can be used for the quantitative analysis of organic compounds in complex mixtures. It has the potential to be integrated into fermentation systems for real-time process control.
Biosensors: The development of enzyme-based or whole-cell biosensors specific for this compound could offer high selectivity and sensitivity for in situ measurements. These sensors could be designed to produce a measurable signal (e.g., electrical or optical) in the presence of this compound.
These advanced analytical tools would enable tighter control over fermentation parameters, leading to improved yields and productivity in the biosynthesis of this compound.
Therapeutic Applications of this compound and its Derivatives
This compound and its derivatives are being investigated for a range of therapeutic applications, from cancer treatment to metabolic disorders.
Recent studies have highlighted the potential of this compound in enhancing anti-tumor immune responses in colorectal cancer. nih.gov In a mouse model, oral administration of hexanoate (B1226103), the sodium salt of this compound, led to increased concentrations of the acid in tumor-draining lymph nodes and at the tumor site. nih.gov This was associated with a significant suppression of cancer cell growth, which was attributed to several mechanisms, including the suppressed differentiation of naïve CD4+ T cells into regulatory T cells (Tregs), decreased Treg-mediated inhibition of CD8+ T cells, and suppressed infiltration of Tregs into the tumor. nih.gov
This compound also exhibits antimicrobial properties. It has been shown to have antifungal activity against various plant pathogens, such as Fusarium oxysporum, Botrytis cinerea, and Alternaria alternata. mdpi.comijpbs.com The proposed mechanism of its antifungal action involves interaction with the fungal cell membrane, leading to increased membrane fluidity and leakage of intracellular components. ijpbs.com
Furthermore, research suggests a role for this compound in improving metabolic health. biorxiv.orgbiorxiv.org In mice fed a high-fat diet, supplementation with this compound prevented body weight gain and fat accumulation in white adipose tissues. biorxiv.orgbiorxiv.org It also improved glucose metabolism and insulin (B600854) sensitivity. biorxiv.org
Derivatives of this compound, such as 6-aminothis compound, are also of therapeutic interest. mdpi.com This synthetic lysine (B10760008) derivative is used clinically as an antifibrinolytic drug. mdpi.com
Environmental Remediation and Sustainable Production Methods
This compound is being explored for its potential in environmental remediation and as a platform chemical for the production of sustainable products.
One area of application is in the bioremediation of contaminated soils and water. A microbial consortium known as BioTiger™ has been shown to cometabolically biodegrade this compound and phenanthrene, a polycyclic aromatic hydrocarbon, in oil sands tailings. nih.govresearchgate.net This suggests the potential for using this microbial consortium for the in situ bioremediation of industrial wastewater. nih.gov Some of the bacterial strains within this consortium produce biosurfactants, which can enhance the bioavailability of pollutants for degradation. researchgate.net Weak organic acids, including those similar in structure to this compound, have also been tested for their ability to leach heavy metals from contaminated soils. csbe-scgab.ca
In terms of sustainable production, research is underway to develop green synthetic routes for valuable chemicals using this compound as a starting material. For example, hexyl hexanoate, a promising biofuel candidate, can be synthesized from this compound through a hydrogenation and esterification process using a palladium on carbon (Pd/C) catalyst. magritek.comcnr.it This process is considered sustainable as the reactants, this compound and hydrogen, can be obtained from renewable sources. magritek.com Additionally, bio-based routes to produce 6-hydroxythis compound, adipic acid, and ε-caprolactone from 1,6-hexanediol, which can be derived from biobased 5-hydroxymethylfurfural, are being developed. rsc.org
Life cycle assessments are also being conducted to evaluate the environmental impact of different this compound production methods. One study compared the carbon footprint of this compound produced via microbial electrosynthesis (MES) with that of fermentation- and plant-based production, finding similar carbon footprints but significantly lower direct land use for the MES-based approach. tudelft.nl
Role of this compound in Host-Microbe Interactions
This compound is a short-chain fatty acid (SCFA) that plays a significant role in the complex interactions between hosts and their gut microbiota. The composition of the gut microbiome and the concentrations of SCFAs, including this compound, are increasingly being linked to various health and disease states.
Studies have shown differences in the gut microbiota and SCFA profiles of infants with necrotizing enterocolitis (NEC) compared to those with food protein-induced allergic proctocolitis (FPIAP). nih.gov Infants with NEC were found to have higher levels of this compound, along with lower levels of other SCFAs like acetic, propionic, and butyric acid. nih.gov
In the context of neurocognitive impairment (NCI) in HIV-infected patients, alterations in the gut microbiota are also observed. frontiersin.org While the direct role of this compound was not the primary focus, the study highlighted the potential of modulating the gut microbiota and its metabolites, such as SCFAs, as a therapeutic strategy.
The influence of diet on the gut microbiota and SCFA production is also an active area of research. researchgate.net Dietary fibers are fermented by gut bacteria to produce SCFAs, which can have wide-ranging effects on host metabolism and physiology. researchgate.net
This compound has also been identified as a priming agent in plants, inducing resistance against various pathogens. nih.govfrontiersin.orgnih.gov This induced resistance is often mediated through the jasmonic acid and salicylic (B10762653) acid signaling pathways. nih.gov For example, in tomato plants, this compound treatment can counteract the negative effects of the bacterial effector coronatine (B1215496) on the salicylic acid pathway, thereby enhancing the plant's defense response against Pseudomonas syringae. nih.gov
Structure-Activity Relationship Studies of this compound Derivatives
Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to the design of new and improved compounds for various applications. Structure-activity relationship (SAR) studies of this compound derivatives are an emerging area of research aimed at elucidating how modifications to the this compound scaffold affect its properties.
While specific SAR studies focused solely on a wide range of this compound derivatives are not extensively detailed in the provided context, the principles of SAR are being applied to esters, a major class of this compound derivatives. nih.gov For instance, a SAR model has been developed to discriminate between skin irritant and non-irritant esters based on their physicochemical properties. nih.gov This model identified that irritant esters tend to have lower density, lower water solubility, and a lower sum of partial positive charges, among other characteristics. nih.gov Such models can be used to predict the potential skin irritation of new ester compounds, including those derived from this compound.
The primary use of this compound is in the manufacture of its esters for artificial flavors and hexyl derivatives. panoleo.comwikipedia.orgatamankimya.com The specific structure of these esters determines their unique scent and flavor profiles. SAR studies in this area would involve systematically modifying the alcohol portion of the ester and evaluating the resulting changes in sensory properties.
In the context of therapeutic applications, SAR studies could be employed to optimize the antimicrobial or anti-cancer activities of this compound derivatives. By making systematic structural modifications, such as altering the chain length, introducing functional groups, or creating different ester or amide derivatives, researchers can identify the key structural features responsible for the desired biological activity.
For example, studies on the efficiency of esters based on 2-ethyl this compound as synthetic lubricants investigate how the structure of the alcohol component influences properties like thermal stability and viscosity. researchgate.netekb.eg This type of research is crucial for designing new lubricants with improved performance characteristics.
Q & A
Q. What are the common synthesis pathways for hexanoic acid in laboratory settings, and how are they optimized for purity?
this compound can be synthesized via oxidation of primary alcohols (e.g., 1-octanol) using catalytic methods or microbial fermentation. For microbial production, Clostridium sp. JS66 is engineered to overexpress thiolase, a key enzyme for chain elongation, using glucose or syngas as substrates . Purity is ensured via distillation or chromatography, with characterization by NMR (δ 0.88–2.34 ppm for alkyl protons) and FTIR (C=O stretch at ~1700 cm⁻¹) .
Q. How can this compound be quantified in complex mixtures such as fermentation broths or environmental samples?
Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., methyl ester formation) is widely used. For volatile fatty acid (VFA) analysis, a Definitive Screening Design (DSD) optimizes extraction parameters (pH, temperature, solvent ratio), achieving detection limits of 0.1–0.5 ppm . Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is preferred for non-volatile derivatives .
Q. What spectroscopic and chromatographic methods are critical for characterizing this compound derivatives?
Key methods include:
- NMR : Distinguishes between free acid (δ 11.5 ppm for -COOH) and ester derivatives (δ 3.6–4.3 ppm for -OCH3).
- GC-MS : Identifies volatile esters (e.g., ethyl hexanoate) via fragmentation patterns (m/z 60, 73, 88).
- Tandem MS : Validates isotopic labeling (e.g., ^13C tracing in metabolic studies) .
Advanced Research Questions
Q. How does this compound induce systemic resistance in plants, and what metabolic pathways are involved?
this compound primes the jasmonic acid (JA) pathway and enhances phenolic compound biosynthesis. In citrus, it upregulates >200 metabolites, including linoleic and mevalonic pathway intermediates, via acetyl-CoA modulation. ^13C-labeled studies confirm root retention, suggesting localized signaling without translocation to leaves .
Q. What experimental discrepancies exist in modeling this compound volatility during distillation, and how are they resolved?
In whisky distillation simulations, this compound’s experimental concentration increases over time, contradicting predicted equilibrium data. This indicates underestimated volatility coefficients at 75–85% ABV. Adjustments involve activity coefficient recalibration using UNIFAC models or direct headspace sampling .
Q. How can metabolic engineering improve this compound yields in acetogens like Clostridium sp. JS66?
Overexpression of alcohol synthesis genes (e.g., adhE) and mixotrophic fermentation (glucose + syngas) enhance carbon flux toward C6 compounds. Substrate switching (e.g., mannitol instead of glucose) reduces metabolic bottlenecks, achieving titers of 12–15 g/L hexanol .
Q. What statistical designs are optimal for optimizing this compound extraction from aqueous solutions?
Definitive Screening Design (DSD) with 18 runs evaluates factors like pH, solvent ratio, and temperature. Homogeneous organic phase complexation models (e.g., this compound-acetic acid interactions) are validated using JMP-PRO software, achieving R² > 0.95 .
Q. How does isotopic tracing (e.g., ^13C) clarify this compound’s role in metabolic pathways?
^13C-labeled this compound tracks carbon allocation in plant-pathogen interactions. In citrus roots, >90% of labeled carbon remains localized, confirming its role as a resistance inducer rather than a mobile metabolite .
Methodological Best Practices
- Experimental Reproducibility : Detailed protocols for microbial fermentation and GC-MS analysis must include instrument settings (e.g., Orbitrap Fusion Lumos for HRMS ).
- Data Reporting : Raw data (e.g., DSD matrices) should be appended, while processed data (e.g., metabolite counts) are integrated into results .
- Ethical Citation : Prioritize primary literature over reviews, and avoid redundant referencing of tables/figures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
